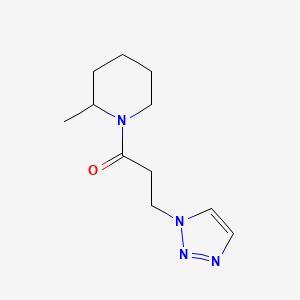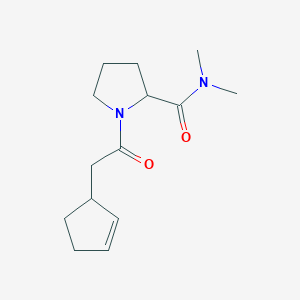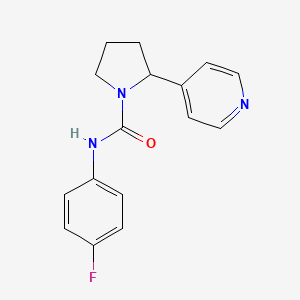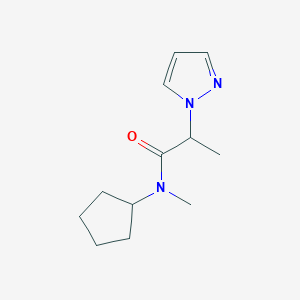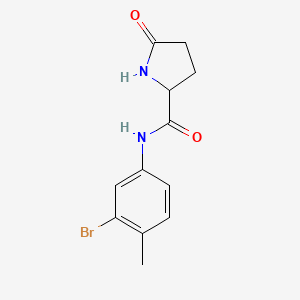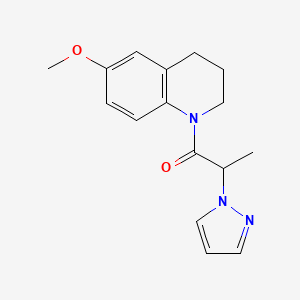
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one, also known as MPQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been studied for its potential applications in various fields such as cancer treatment, neuroprotection, and drug development. In cancer treatment, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases. In drug development, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been found to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one inhibits cancer cell growth and induces apoptosis. In vivo studies have shown that 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one protects against oxidative stress and inflammation, which are associated with neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple signaling pathways. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one research include the design and synthesis of new derivatives with improved pharmacological properties, as well as the investigation of its potential applications in other fields such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one and its potential side effects.
Synthesemethoden
The synthesis method of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one involves the reaction of 6-methoxy-2-nitroaniline with pyrazole-1-carboxylic acid, followed by reduction of the resulting nitro compound with tin(II) chloride. The final product is obtained through the reaction of the intermediate with 1-chloro-3-(2-pyrazolin-1-yl)propan-2-one.
Eigenschaften
IUPAC Name |
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12(19-10-4-8-17-19)16(20)18-9-3-5-13-11-14(21-2)6-7-15(13)18/h4,6-8,10-12H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZKMWFBQWRYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=C1C=CC(=C2)OC)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

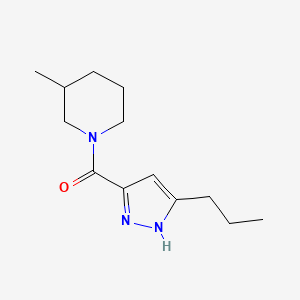
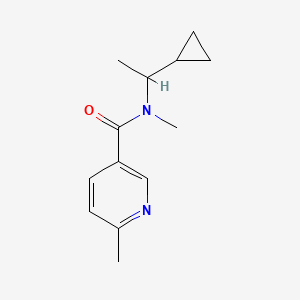
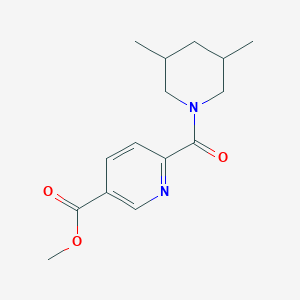
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
